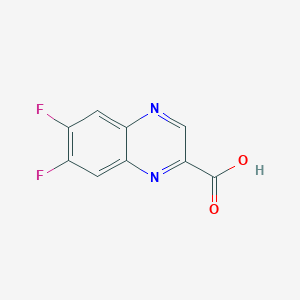![molecular formula C19H20N4O2S3 B2756807 (Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 489443-90-5](/img/structure/B2756807.png)
(Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H20N4O2S3 and its molecular weight is 432.58. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Properties
(Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one: exhibits promising antimicrobial properties. Researchers have investigated its efficacy against bacterial and fungal pathogens. The compound’s mechanism of action involves inhibition of essential enzymes or disruption of microbial cell membranes. Further studies are needed to explore its specificity and potential clinical applications .
Anticancer Potential
The unique structure of this compound suggests potential anticancer activity. It may interfere with cancer cell proliferation, apoptosis, or angiogenesis pathways. Researchers have explored its effects on various cancer cell lines, including solid tumors and leukemia. Preclinical studies indicate that it could be a valuable lead compound for developing novel anticancer drugs .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. Preliminary investigations suggest that (Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one might modulate inflammatory pathways. Its anti-inflammatory potential could be harnessed for conditions like rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation .
Enzyme Inhibition
The compound’s thiazolidinone moiety may interact with specific enzymes. Researchers have explored its inhibitory effects on enzymes involved in metabolic pathways, such as kinases or proteases. Understanding these interactions could lead to targeted therapies for enzyme-related disorders .
Metal Chelation
The sulfur-containing thiazolidinone ring can act as a metal chelator. Investigating its ability to bind to transition metals (e.g., copper, iron) is essential. Metal chelation has implications in neurodegenerative diseases, oxidative stress, and metal toxicity .
Computational Studies
In silico approaches, such as molecular docking and dynamics simulations, can predict the compound’s binding affinity to specific protein targets. Researchers have used computational tools to explore its interactions with receptors, transporters, or enzymes. These studies guide experimental design and provide insights into its mode of action .
Drug Delivery Systems
The lipophilic nature of this compound makes it suitable for incorporation into drug delivery systems. Researchers have explored nanoformulations, micelles, or liposomes to enhance its solubility, stability, and targeted delivery to specific tissues .
Structure-Activity Relationship (SAR) Studies
Researchers have synthesized analogs of this compound with modifications at different positions. SAR studies help identify critical structural features responsible for its biological effects. These insights guide medicinal chemistry efforts to optimize its potency and selectivity .
Propriétés
IUPAC Name |
(5Z)-3-ethyl-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S3/c1-3-22-18(25)14(28-19(22)26)11-13-16(21-7-9-27-10-8-21)20-15-12(2)5-4-6-23(15)17(13)24/h4-6,11H,3,7-10H2,1-2H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJDABYYHGADCR-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2756725.png)

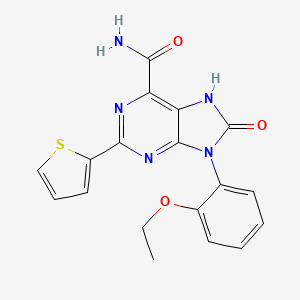
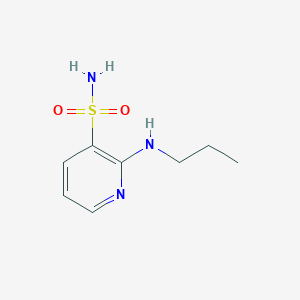
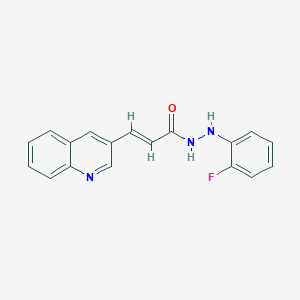
![N-(2-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2756737.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid](/img/structure/B2756740.png)
![N-(3,4-dichlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2756741.png)

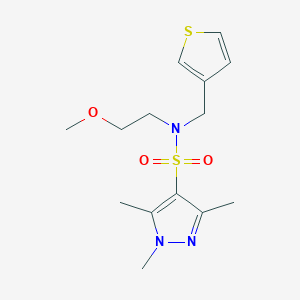

![N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2756746.png)
